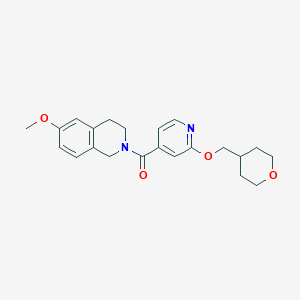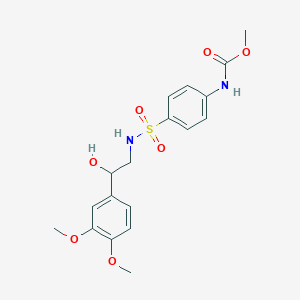![molecular formula C21H15F3N4O2 B2715932 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941893-74-9](/img/no-structure.png)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazole derivatives have been the subject of considerable interest due to their wide range of biological activities . They occur in a wide range of natural products, dyes, and as scaffolds in a number of drugs and associated pharmaceutical active substances .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can undergo Vilsmeier-Haack reactions . They can also participate in 1,4-addition and intramolecular electrophilic cyclization reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterofunctionalization
Research has explored the synthesis, annulation, and heterofunctionalization of pyrazolo[1,5-a]pyrazines, a closely related class of compounds. For example, Tsizorik et al. (2018) detailed the formation of 4-hydrazinylpyrazolo[1,5-a]pyrazines through reactions with hydrazine hydrate and further modifications to create derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These synthetic pathways highlight the versatility of pyrazolo[1,5-a]pyrazines in creating a variety of biologically relevant heterocyclic compounds (Tsizorik et al., 2018).
Radiosynthesis for Imaging
In the field of radiopharmaceuticals, Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This research signifies the potential of pyrazolo[1,5-a]pyrazines in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).
Antioxidant and Biological Activities
Investigations into the biological activities of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted, revealing moderate to significant radical scavenging activities. This work by Ahmad et al. (2012) demonstrates the potential of pyrazolo[1,5-a]pyrazine derivatives in developing antioxidant agents (Ahmad et al., 2012).
Potential as DPPH Scavenging, Analgesic, and Anti-inflammatory Agents
Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrating DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This research underscores the utility of pyrazolo[1,5-a]pyrazine derivatives in the development of therapeutic agents (Nayak et al., 2014).
Apoptosis Induction in Cancer Cells
Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, one of which showed selective inhibition of H322 lung cancer cell growth by inducing apoptosis. This finding highlights the potential application of pyrazolo[1,5-a]pyrazine derivatives in cancer therapy (Lv et al., 2012).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, which is then coupled with 2-(trifluoromethyl)aniline to form the second intermediate, 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "2-phenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "4-chloro-3-nitropyrazole", "4-fluoroaniline", "trifluoroacetic acid", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of 2-phenylhydrazine with acetic anhydride to form N-acetyl-2-phenylhydrazine", "Step 2: Condensation of N-acetyl-2-phenylhydrazine with 4-chloro-3-nitropyrazole in the presence of sodium hydride and triethylamine to form 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 3: Reduction of 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with iron and hydrochloric acid to form 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 4: Protection of 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with ethyl acetoacetate in the presence of sodium hydride and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 5: Deprotection of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with trifluoroacetic acid to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 6: Coupling of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of N,N-dimethylformamide and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide", "Step 7: Purification of the final product by recrystallization from diethyl ether and water" ] } | |
CAS-Nummer |
941893-74-9 |
Molekularformel |
C21H15F3N4O2 |
Molekulargewicht |
412.372 |
IUPAC-Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |
InChI-Schlüssel |
REWUJEFVHIPLSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)
![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2715855.png)


![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)

![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)

![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)
